4-((Dimethylamino)methyl)-2,6-diisopropylphenol
Overview
Description
4-((Dimethylamino)methyl)-2,6-diisopropylphenol is a useful research compound. Its molecular formula is C15H25NO and its molecular weight is 235.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Structures and Complexes
4-((Dimethylamino)methyl)-2,6-diisopropylphenol and its derivatives have been studied for their unique chemical structures and the formation of complexes with metals like lithium and sodium. These studies provide insights into the molecular structures and the potential for creating new materials with specific chemical properties. For instance, the synthesis of lithium and sodium phenolates from 2-[(dimethylamino)methyl]phenol has been explored, revealing insights into their solid-state structures determined by X-ray diffraction (Koten et al., 1993).
Biological Activities and Applications
The compound and its analogs have shown promising biological activities, including cytotoxic properties against various cancer cell lines. For example, derivatives of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione exhibited potent cytotoxicity against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, highlighting their potential as therapeutic agents (Deady et al., 2003).
Synthesis and Medicinal Chemistry
The synthesis and evaluation of new compounds based on this compound have contributed significantly to medicinal chemistry, leading to the discovery of compounds with antimicrobial and antifungal activities. For instance, a series of carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized from the compound, demonstrating growth inhibitory properties against various cancer cell lines, showcasing its role in the development of new anticancer drugs (Ghorab et al., 2017).
Analytical and Biochemical Studies
This compound has been used in studies related to biochemistry and analytical chemistry, such as the investigation of its metabolism and the development of analytical methods for its detection. Research into its glucuronidation by human and rat liver microsomes provides insights into its metabolism and potential interactions with other pharmaceutical compounds (Shimizu et al., 2003).
Neuroprotective Properties
The neuroprotective effects of this compound, particularly in its commonly known form as propofol, have been extensively studied. Its ability to reduce cerebral blood flow and intracranial pressure, along with its antioxidant and anti-inflammatory properties, highlights its potential in neuroprotection and the treatment of neurological disorders (Kotani et al., 2008).
Mechanism of Action
Target of Action
It seems to be structurally related to 4-dimethylaminopyridine (dmap) . DMAP is a derivative of pyridine and is known for its basicity, which is due to the resonance stabilization from the dimethylamino substituent . This suggests that the compound may also interact with similar targets.
Mode of Action
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides . It’s likely that our compound may also act as a nucleophilic catalyst, facilitating various chemical reactions.
Biochemical Pathways
Dmap and related structures are widely used as nucleophilic catalysts in various organic transformations . This suggests that our compound may also be involved in similar biochemical pathways.
Pharmacokinetics
The related compound dmap is a solid white compound , which suggests that our compound may have similar physical properties affecting its bioavailability.
Result of Action
Given its structural similarity to dmap, it’s plausible that it may have similar effects, acting as a catalyst in various chemical reactions .
Action Environment
It’s worth noting that the related compound dmap has been found to have a significant impact of temperature on its protonation degree , suggesting that temperature could also influence the action of our compound.
Safety and Hazards
Future Directions
The structure and dynamics of crystalline 4-(dimethylamino)benzaldehyde, 4DMAB, are assessed through INS spectroscopy combined with periodic DFT calculations. 4DMAB closes a sequence of benzaldehyde derivatives, the INS spectra of which were obtained prior to the determination of their crystal structure .
Properties
IUPAC Name |
4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-10(2)13-7-12(9-16(5)6)8-14(11(3)4)15(13)17/h7-8,10-11,17H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYFSRVIHDNQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197701 | |
Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4918-95-0 | |
Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4918-95-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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